molecular formula C11H15NO B3248658 (3R)-3-Phenoxypiperidine CAS No. 1885089-47-3

(3R)-3-Phenoxypiperidine

Cat. No.: B3248658
CAS No.: 1885089-47-3
M. Wt: 177.24
InChI Key: QDPNIJKUTWDGMV-LLVKDONJSA-N
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Description

(3R)-3-Phenoxypiperidine is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. As a stereochemically defined building block, its primary research value lies in the synthesis of novel bioactive molecules and complex chemical entities. Chiral piperidines are privileged structures in drug discovery, frequently serving as core scaffolds in compounds targeting the central nervous system, as well as various receptors and enzymes. The presence of the phenoxy group at the 3-position introduces specific steric and electronic properties, which can be critical for modulating the affinity and selectivity of potential drug candidates. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in asymmetric synthesis. Its chirality, denoted by the (R)-configuration at the third carbon of the piperidine ring, is essential for creating enantiomerically pure compounds, which is often a prerequisite for achieving desired pharmacological activity and reducing off-target effects. Handling of this substance should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNIJKUTWDGMV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 3 Phenoxypiperidine and Analogues

Retrosynthetic Analysis of the (3R)-3-Phenoxypiperidine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. The key to this process is identifying strategic bond disconnections that correspond to reliable chemical reactions.

The structure of this compound presents several logical disconnection points. The two primary bonds that can be considered for disconnection are the C-O bond of the phenoxy group and the C-N bonds within the piperidine (B6355638) ring.

A primary retrosynthetic disconnection involves breaking the C-O ether linkage. This leads to two key precursors: a phenol and a chiral 3-hydroxypiperidine derivative. This approach is advantageous as it allows for the late-stage introduction of the phenoxy group, enabling the synthesis of various analogues by using different phenols.

Another key disconnection strategy targets the C-N bonds of the piperidine ring. A common approach for synthesizing piperidines is through the cyclization of a linear precursor. For instance, a 1,5-dicarbonyl compound or its equivalent can undergo a reductive amination to form the piperidine ring. In the context of this compound, this would involve a precursor with the phenoxy group already in place on a five-carbon chain containing suitable functional groups for cyclization.

A plausible retrosynthetic pathway for this compound is outlined below:

Target MoleculeKey DisconnectionPrecursors
This compoundC-O Bond(3R)-3-Hydroxypiperidine, Phenol
This compoundC-N Bond (Cyclization)5-Amino-3-phenoxy-pentan-1-ol or related linear precursor

The synthesis starting from N-protected 3-piperidone offers another viable route. This involves a Grignard reaction, followed by elimination and asymmetric hydrogenation to introduce the desired stereochemistry, and finally deprotection.

Enantioselective Synthesis Strategies for Chiral Piperidines

Achieving the desired stereochemistry at the C3 position of the piperidine ring is a critical challenge. Several enantioselective strategies have been developed to address this, broadly categorized into asymmetric catalysis and the use of chiral auxiliaries or the chiral pool.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, including substituted piperidines. nih.gov This method allows for the direct introduction of functional groups at specific C-H bonds, often with high chemo- and regioselectivity. For the synthesis of piperidine derivatives, rhodium catalysts can facilitate intramolecular C-H amination or alkylation reactions to construct the heterocyclic ring. nih.gov The use of chiral ligands on the rhodium center can induce enantioselectivity, providing access to chiral piperidines. While direct C-H phenoxylation at the 3-position of a piperidine precursor is a challenging transformation, rhodium catalysis can be employed to synthesize chiral piperidine intermediates that can be further elaborated to this compound. For instance, a rhodium-catalyzed intramolecular C-H insertion of a diazo compound tethered to an amino group can form the piperidine ring with controlled stereochemistry.

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a classic method for forming C-C bonds and can be rendered enantioselective using chiral organocatalysts. rsc.orgucd.ie In the context of piperidine synthesis, an organocatalytic Mannich reaction can be employed to construct a key chiral intermediate. rsc.orgucd.ie For example, the reaction between an aldehyde, an amine, and a ketone or other enolizable substrate, catalyzed by a chiral amine such as proline, can generate a δ-amino carbonyl compound. This intermediate can then undergo reductive cyclization to afford an enantiomerically enriched piperidine derivative. The stereochemistry of the final product is controlled by the chiral catalyst used in the Mannich reaction. This strategy provides a versatile and metal-free approach to chiral piperidines.

These strategies rely on the use of stoichiometric amounts of chiral molecules to control the stereochemistry of a reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. A variety of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be attached to a precursor of the piperidine ring. wikipedia.org The steric bulk and electronic properties of the auxiliary then guide the diastereoselective formation of new stereocenters. For the synthesis of this compound, a chiral auxiliary could be appended to a linear precursor to control the stereochemistry of a cyclization step or a functional group interconversion.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds can serve as inexpensive starting materials for the synthesis of complex chiral molecules. For example, a chiral amino acid like L-aspartic acid or L-glutamic acid can be converted through a series of chemical transformations into a chiral piperidine derivative. The inherent chirality of the starting material is transferred to the final product, thus avoiding the need for an asymmetric induction step. A synthetic route to a key intermediate for a chiral piperidine has been developed starting from L-malic acid, a component of the chiral pool. researchgate.net

StrategyDescriptionExample Application
Asymmetric Catalysis Uses a substoichiometric amount of a chiral catalyst to induce enantioselectivity.Rhodium-catalyzed C-H functionalization to form the piperidine ring; Organocatalytic Mannich reaction to create a chiral δ-amino carbonyl precursor.
Chiral Auxiliary A stoichiometric chiral molecule is temporarily attached to the substrate to direct stereochemistry.An Evans oxazolidinone is used to control the stereoselective alkylation of a linear precursor before cyclization.
Chiral Pool Utilizes readily available, enantiopure natural products as starting materials.Synthesis of a chiral piperidine intermediate starting from L-aspartic acid or L-malic acid.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a critical process for separating a racemic mixture of 3-phenoxypiperidine (B126653) into its individual (R) and (S) enantiomers. wikipedia.org The goal is to obtain the desired (3R)-enantiomer with high enantiomeric purity. The most common and industrially scalable methods rely on the physical separation of diastereomers or chromatographic techniques. wikipedia.orgpharmtech.com

Diastereomeric Salt Formation: This classical method is one of the most frequently used techniques for resolving chiral amines. pharmtech.com It involves reacting the racemic 3-phenoxypiperidine base with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure this compound enantiomer. A key challenge is the selection of an appropriate resolving agent, which often requires empirical screening of several candidates like tartaric acid or mandelic acid. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This technique leverages the differential interactions between the enantiomers of 3-phenoxypiperidine and the chiral environment of the stationary phase. The enantiomer that interacts more strongly with the CSP is retained longer, allowing for their separation. Commercially available CSPs, often based on cellulose (B213188) or amylose derivatives, have been successfully used to resolve various piperidine derivatives. nih.gov While highly effective for achieving excellent enantiomeric purity, the scalability of preparative chiral HPLC can be a cost consideration for large-scale production. pharmtech.com

Interactive Table: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesConsiderations
Diastereomeric Salt Formation Conversion of enantiomers into diastereomeric salts with different solubilities, followed by fractional crystallization. wikipedia.orgCost-effective for large scale, well-established technology. pharmtech.comSuccess is dependent on finding a suitable resolving agent and crystallization conditions; can be labor-intensive. wikipedia.org
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase. nih.govHigh resolution and purity, applicable to a wide range of compounds. nih.govHigher cost for solvents and columns, may be less economical for very large quantities. pharmtech.com
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer, allowing the other to be recovered.High enantioselectivity, mild reaction conditions.Limited by enzyme availability and substrate specificity; maximum yield for the desired enantiomer is 50% without a racemization step.

Optimization of Reaction Conditions and Yields in Stereoselective Syntheses

To circumvent the inherent 50% yield limitation of classical resolution, stereoselective synthesis aims to directly produce the desired (3R)-enantiomer in excess. The optimization of reaction conditions is paramount to maximizing both the chemical yield and the enantiomeric excess (e.e.) of the product. This process involves systematically varying parameters to find the ideal balance for efficiency and selectivity.

Key parameters that are typically optimized include:

Catalyst: In asymmetric catalysis, the choice of the chiral catalyst or ligand is crucial. Subtle changes to the catalyst's structure can have a profound impact on the stereochemical outcome of the reaction.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting both reaction rate and stereoselectivity.

Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) products. However, this can also decrease the reaction rate.

Reagents and Stoichiometry: The nature of reagents and their relative amounts can significantly affect the reaction pathway. For instance, in reductions, the choice of hydride source can determine the facial selectivity of the attack on a prochiral ketone or imine. The use of different bases or additives can also influence the outcome. nih.gov

Interactive Table: Parameters for Optimization in Stereoselective Synthesis

ParameterEffect on ReactionExample of VariationDesired Outcome
Catalyst/Ligand Controls the chiral environment of the reaction, influencing stereoselectivity. nih.govScreening different chiral phosphine ligands in a hydrogenation reaction.High enantiomeric excess (e.e.).
Solvent Affects solubility, reaction rate, and the stability of intermediates and transition states.Testing polar aprotic (e.g., THF) vs. nonpolar (e.g., Toluene) solvents.Improved yield and/or selectivity.
Temperature Influences reaction kinetics and the energy difference between competing reaction pathways. nih.govRunning the reaction at 0 °C or -78 °C instead of room temperature.Increased stereoselectivity.
Reagent/Base Can alter the mechanism or reactivity of the substrate.Comparing a strong, non-nucleophilic base (e.g., LDA) with a weaker, inorganic base (e.g., K₂CO₃). nih.govHigher conversion and cleaner reaction profile.

Divergent Synthesis of Structurally Related Phenoxypiperidine Analogues

Divergent synthesis is a powerful strategy that enables the creation of a library of structurally related compounds from a common intermediate. This approach is highly efficient for exploring the structure-activity relationships of a pharmacophore like 3-phenoxypiperidine. By systematically modifying different parts of the molecule, chemists can fine-tune its biological and physicochemical properties.

The secondary amine of the piperidine ring is a prime handle for chemical modification. researchgate.net Functionalization at this position can introduce a wide array of substituents, significantly altering the molecule's polarity, basicity, and steric profile.

Common strategies for N-functionalization include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces simple or complex alkyl groups.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl rings.

N-Acylation: Treatment with acyl chlorides or anhydrides forms amides, which can alter hydrogen bonding capabilities and conformational preferences.

Protecting Groups: The nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) during other synthetic steps. nih.gov These protecting groups can be strategically chosen to direct other reactions on the piperidine ring before being removed. researchgate.net

Interactive Table: Examples of Piperidine Nitrogen Functionalization

Reaction TypeReagent ExampleFunctional Group Introduced
N-Alkylation Benzyl bromide (BnBr)Benzyl (-CH₂Ph)
Reductive Amination Acetone, NaBH(OAc)₃Isopropyl (-CH(CH₃)₂)
N-Acylation Acetyl chlorideAcetyl (-C(O)CH₃)
N-Arylation Bromobenzene, Pd catalystPhenyl (-Ph)

The phenoxy group offers another site for diversification, allowing for modulation of electronic and steric properties that can be crucial for target binding interactions, such as pi-stacking or hydrogen bonding. nih.gov Modifications are typically introduced by either starting with a pre-functionalized phenol or by performing reactions on the aromatic ring of the 3-phenoxypiperidine molecule itself.

Common modifications include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can install substituents at the ortho- or para-positions of the phenoxy ring. The directing effects of the ether oxygen typically favor para-substitution.

Nucleophilic Aromatic Substitution: If the phenoxy ring is activated with strong electron-withdrawing groups (e.g., a nitro group), nucleophiles can displace a leaving group (e.g., a halide).

Cross-Coupling Reactions: A halogenated phenoxy group (e.g., 4-bromophenoxy) can serve as a handle for Suzuki, Sonogashira, or other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, introducing a 4-methoxyphenoxy group has been shown to be impactful in certain contexts. nih.gov

Interactive Table: Examples of Phenoxy Moiety Modifications

PositionModificationPotential Effect
para- (4-position) Methoxy (-OCH₃)Electron-donating, potential H-bond acceptor. nih.gov
para- (4-position) Fluoro (-F)Electron-withdrawing, can block metabolic oxidation.
para- (4-position) Cyano (-CN)Strong electron-withdrawing, polar group.
ortho- (2-position) Methyl (-CH₃)Introduces steric bulk, alters ring conformation.

Exploration of Chemical Reactivity and Functional Group Interconversions of 3r 3 Phenoxypiperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring of (3R)-3-phenoxypiperidine is a key site for a variety of chemical transformations, including oxidation and reactions characteristic of secondary amines such as alkylation and acylation.

The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered pharmacological properties and can serve as an intermediate for further functionalization. For instance, the Polonovski reaction can be used to introduce substituents at the α-position to the nitrogen.

Oxidizing AgentProductReaction Conditions
Hydrogen Peroxide (H₂O₂)This compound N-oxideTypically in a suitable solvent like methanol or water.
m-CPBAThis compound N-oxideCommonly carried out in a chlorinated solvent like dichloromethane at low temperatures.

The secondary amine of this compound readily undergoes reactions such as N-alkylation and N-acylation, which are fundamental for the synthesis of diverse derivatives. Reductive amination, a powerful method for N-alkylation, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. This process is highly efficient for creating a wide range of N-substituted piperidines.

Reductive Amination:

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity. nih.govorganic-chemistry.org

Carbonyl CompoundReducing AgentProduct
Aldehyde (R-CHO)Sodium triacetoxyborohydride (NaBH(OAc)₃)N-Alkyl-(3R)-3-phenoxypiperidine
Ketone (R₂C=O)Sodium triacetoxyborohydride (NaBH(OAc)₃)N-Alkyl-(3R)-3-phenoxypiperidine

N-Acylation:

N-acylation can be readily achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Acylating AgentBaseProduct
Acyl chloride (R-COCl)Triethylamine (Et₃N) or PyridineN-Acyl-(3R)-3-phenoxypiperidine
Acid anhydride ((RCO)₂O)Triethylamine (Et₃N) or PyridineN-Acyl-(3R)-3-phenoxypiperidine

Transformations Involving the Phenoxy Moiety

The phenoxy group in this compound is an aromatic ring that can undergo substitution reactions, offering another avenue for structural modification.

Electrophilic Aromatic Substitution:

The phenoxy group is an activated aromatic system due to the electron-donating nature of the ether oxygen. This directs incoming electrophiles to the ortho and para positions. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

ReactionReagentsExpected Major Products
NitrationHNO₃/H₂SO₄ortho- and para-nitro substituted this compound
BrominationBr₂/FeBr₃ortho- and para-bromo substituted this compound

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the phenoxy ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups, typically in the ortho or para position to a good leaving group. In the case of this compound, the unsubstituted phenoxy ring is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions. nih.govrsc.org

Stereospecific Reactions at the Chiral Center (C3)

The chiral center at the C3 position is a defining feature of this compound. Reactions that proceed with predictable stereochemistry at this center are of great importance. One of the key methods to introduce the phenoxy group at the C3 position with stereochemical control is through a Mitsunobu reaction.

The Mitsunobu reaction allows for the conversion of a secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.org Therefore, this compound can be synthesized from (3S)-3-hydroxypiperidine and phenol under Mitsunobu conditions. This reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter. wikipedia.orgnih.gov

SubstrateReagentsProductStereochemistry
(3S)-3-HydroxypiperidinePhenol, PPh₃, DEAD or DIADThis compoundInversion of configuration

This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmacologically active molecules.

Development of Novel Derivatization Pathways for Library Synthesis

The presence of multiple reactive sites on the this compound scaffold makes it an excellent building block for the synthesis of chemical libraries for drug discovery. mdpi.com By systematically modifying the piperidine nitrogen and the phenoxy ring, a large number of diverse analogs can be generated.

Combinatorial chemistry approaches can be employed to rapidly create a library of compounds based on the this compound core. For example, a library can be constructed by reacting a set of aldehydes or ketones with this compound via reductive amination, followed by a second diversification step involving electrophilic substitution on the phenoxy ring.

This strategy allows for the exploration of the chemical space around the this compound scaffold, which can lead to the identification of new compounds with desired biological activities. The development of such derivatization pathways is a key step in modern drug discovery programs. nih.gov

In Depth Stereochemical Investigations of 3r 3 Phenoxypiperidine

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of (3R)-3-Phenoxypiperidine, two principal chair conformers are possible, differing in the axial or equatorial orientation of the phenoxy substituent at the C3 position.

Extensive studies on substituted piperidines have established that the conformational equilibrium is largely governed by steric and electronic factors. For a monosubstituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. Therefore, it is highly probable that the phenoxy group in this compound predominantly occupies the equatorial position in the most stable chair conformation.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating the conformational preferences of piperidine derivatives. The coupling constants between vicinal protons in the piperidine ring, particularly around the C3 carbon, can provide valuable information about the dihedral angles and thus the preferred conformation.

Influence of Substituents on Molecular Conformation and Stereoisomer Stability

The conformational equilibrium and stability of stereoisomers of 3-phenoxypiperidine (B126653) can be significantly modulated by the introduction of substituents on either the piperidine nitrogen or the phenoxy ring.

N-Substitution: Substitution on the piperidine nitrogen, such as acylation or arylation, can introduce A(1,3) strain (allylic strain), which arises from the steric interaction between the N-substituent and the substituents at the C2 and C6 positions. This can alter the puckering of the piperidine ring and, in some cases, may favor a conformation where a substituent at an adjacent carbon adopts an axial orientation to alleviate this strain.

Phenoxy Ring Substitution: Substituents on the phenyl ring of the phenoxy group can influence the molecule's electronic properties and may engage in non-covalent interactions that could subtly affect the conformational preference. For instance, electron-withdrawing or electron-donating groups can alter the rotational barrier around the C-O bond connecting the phenoxy group to the piperidine ring.

The relative stability of diastereomers, should additional chiral centers be introduced, would be determined by the sum of all steric and electronic interactions within the molecule. Generally, the diastereomer that can adopt a conformation minimizing unfavorable steric clashes will be the more stable one.

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical properties, such as optical rotation and circular dichroism, are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule and are thus instrumental in determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration, which can then be compared with the experimental spectrum for unambiguous assignment. rsc.org

Vibrational Circular Dichroism (VCD): VCD, the infrared analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of molecules in solution, as it provides detailed information about the stereochemistry of the entire molecule, including its conformational flexibility. rsc.org

Methods for Assessment of Enantiomeric Purity and Absolute Configuration

Ensuring the enantiomeric purity and confirming the absolute configuration of chiral compounds like this compound is a critical aspect of pharmaceutical development. Several analytical techniques are employed for this purpose.

Chiral Chromatography (e.g., HPLC, SFC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. rsc.org This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are particularly versatile and have been successfully applied to a broad range of chiral compounds. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. google.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. The principles of separation are similar to those in HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase.

Illustrative Chiral Separation Techniques for Piperidine Derivatives
TechniqueChiral Stationary Phase (CSP)Mobile Phase/ModifierDetectionApplication Notes
HPLCPolysaccharide-based (e.g., Chiralpak AD-H)0.1% Diethylamine in EthanolUV (e.g., 228 nm)Effective for the separation of derivatized piperidine enantiomers. uni-giessen.de
SFCPolysaccharide-based (e.g., Chiralpak AD, AS; Chiralcel OD, OJ)CO2 with Methanol or IsopropanolUV/MSOffers rapid and efficient enantiomer resolution for a wide range of chiral molecules in drug discovery. google.com

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density and thus the positions of all atoms in the molecule can be generated.

For a chiral molecule, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays, provided the crystal is of sufficient quality and, in some cases, contains a heavy atom. The resulting structural data includes precise bond lengths, bond angles, and torsional angles, which provide a definitive picture of the molecule's conformation in the solid state. This information is invaluable for validating computational models and understanding intermolecular interactions in the crystal lattice.

In-Depth Computational Analysis of this compound Remains Limited in Publicly Available Research

General computational methodologies and studies on related but structurally distinct piperidine-containing molecules exist. For instance, research is available on the QSAR analysis of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives and density functional theory (DFT) studies on piperidone compounds. However, these findings are not directly transferable to this compound due to differences in substitution and stereochemistry that critically influence a molecule's physicochemical and biological properties.

Consequently, it is not possible to provide a detailed, data-driven article on the computational and molecular modeling studies of this compound that adheres to the requested scientific rigor and specificity for the following topics:

Computational Chemistry and Molecular Modeling Studies of 3r 3 Phenoxypiperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design:No QSAR or 3D-QSAR models have been published that include (3R)-3-phenoxypiperidine within their dataset to predict biological activity or properties.

Without dedicated research on this specific compound, any attempt to construct the requested article would rely on speculation and generalization from unrelated molecules, failing to meet the required standards of scientific accuracy and specificity. Further research is needed to elucidate the computational and molecular characteristics of this compound.

Structure Activity Relationship Sar and Ligand Design Principles Theoretical & Pre Clinical

Design Principles for Modulating Theoretical Molecular Interactions through Structural Modifications

The molecular architecture of (3R)-3-Phenoxypiperidine offers several avenues for structural modification to modulate its theoretical interactions with biological targets. Design principles are often derived from an iterative process of computational analysis and synthetic chemistry. The core structure consists of a piperidine (B6355638) ring, a phenoxy group, and a chiral center at the 3-position of the piperidine ring. Each of these components can be systematically modified to probe and optimize interactions within a hypothetical binding pocket.

Key structural modification strategies include:

Piperidine Ring Modifications: The nitrogen atom of the piperidine ring is a critical feature, often involved in ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate or glutamate) in a receptor binding site. nih.gov N-alkylation or N-arylation can influence the compound's basicity, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity. Furthermore, substitutions on the carbon atoms of the piperidine ring can introduce additional interaction points or conformational constraints.

Phenoxy Group Alterations: The phenoxy moiety provides a significant hydrophobic surface for van der Waals interactions and can also participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The ether linkage offers some conformational flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding site.

Stereochemistry at the C3 Position: The (R)-configuration at the 3-position is crucial for defining the spatial orientation of the phenoxy group relative to the piperidine ring. This stereochemistry dictates how the molecule presents its pharmacophoric features to a chiral binding site, and inversion of this center to the (S)-configuration would be expected to significantly alter or abolish binding affinity.

Pharmacophore Mapping and Computational Ligand Design for Hypothetical Binding Sites

Pharmacophore mapping is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a ligand to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural features and those of known active compounds for a particular target.

A typical pharmacophore model for a this compound derivative might include:

A Hydrogen Bond Acceptor/Donor: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the protonated form can act as a hydrogen bond donor.

A Hydrophobic/Aromatic Feature: The phenoxy ring serves as a key hydrophobic and aromatic feature.

A Positive Ionizable Feature: At physiological pH, the piperidine nitrogen is typically protonated, providing a positive charge that can engage in electrostatic interactions.

Computational tools can generate multiple pharmacophore hypotheses, which are then validated against known active and inactive molecules. Once a robust pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the required features. This ligand-based approach is particularly useful when the three-dimensional structure of the target receptor is unknown. pharmacophorejournal.comnih.gov

Strategies for Enhancing Molecular Complementarity and Interaction Specificity

Enhancing the molecular complementarity between a ligand and its binding site is a primary goal of ligand design. This involves optimizing the shape and electronic properties of the ligand to maximize favorable interactions and minimize repulsive forces. For this compound analogs, several strategies can be employed:

Conformational Constraint: Introducing rigid elements or additional ring systems can lock the molecule into a more bioactive conformation. This reduces the entropic penalty upon binding and can enhance affinity and selectivity. For example, bridging the piperidine ring could create a more rigid scaffold.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can be used to fine-tune the molecule's properties. For instance, the phenoxy ring could be replaced with other aromatic or heteroaromatic systems to explore different hydrophobic and electronic interactions.

Structure-Based Design: When the 3D structure of the target is available, structure-based drug design (SBDD) techniques can be employed. nih.gov This involves docking the this compound scaffold into the active site of the receptor to visualize and predict binding modes. This information can then be used to design modifications that enhance interactions with specific amino acid residues.

Exploration of Substituent Effects on Theoretical Binding Affinities

The systematic addition of substituents to the phenoxy ring or the piperidine ring can have a profound impact on the theoretical binding affinity of this compound analogs. These effects can be rationalized through quantitative structure-activity relationship (QSAR) studies, which correlate changes in molecular descriptors with biological activity.

Substituent Effects on the Phenoxy Ring:

The electronic nature and position of substituents on the phenyl ring can modulate the electrostatic potential of the molecule and introduce new interaction points.

Substituent PositionElectronic EffectPotential Interaction TypePredicted Impact on Affinity
Para (4-position)Electron-withdrawing (e.g., -Cl, -CF3)Can alter the pKa of the piperidine nitrogen through inductive effects and may participate in halogen bonding.Dependent on the specific nature of the binding pocket.
Electron-donating (e.g., -OCH3, -CH3)Can enhance π-π stacking interactions and may form hydrogen bonds (in the case of -OCH3).Potentially increases affinity if the binding pocket has complementary features.
Meta (3-position)Electronic effects are primarily inductive.Can influence the overall electronic distribution and steric profile.Highly dependent on the topology of the binding site.
Ortho (2-position)Steric hindrance can be significant.May force a change in the conformation of the phenoxy ring relative to the piperidine ring.Often leads to a decrease in affinity due to steric clashes, but can enhance selectivity.

Substituent Effects on the Piperidine Ring:

Modifications to the piperidine ring, particularly at the nitrogen atom, directly influence the key ionic and hydrogen-bonding interactions.

ModificationTypeEffect on PropertiesPredicted Impact on Affinity
N-SubstitutionSmall alkyl groups (e.g., -CH3)Increases lipophilicity and may provide additional van der Waals contacts.Can be beneficial if the binding site has a corresponding hydrophobic pocket.
Bulky alkyl or aryl groupsCan introduce significant steric hindrance but may also lead to new, favorable interactions in a large binding pocket.Highly variable; can increase or decrease affinity depending on the target.
Polar functional groupsCan introduce new hydrogen bonding opportunities.Potentially increases affinity if complementary residues are present in the binding site.

These theoretical considerations, often explored through computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, provide a rational basis for the design and synthesis of novel this compound derivatives with tailored pharmacological profiles.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Chromatographic Methodologies for Separation and Purity Determination

Chromatographic techniques are indispensable for separating (3R)-3-Phenoxypiperidine from its enantiomer, (3S)-3-Phenoxypiperidine, and any process-related impurities. The choice of method depends on the specific analytical goal, whether it is routine purity testing, high-throughput screening, or preparative isolation of the desired enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of chiral compounds in the pharmaceutical industry. phenomenex.comphenomenex.com For this compound, chiral HPLC methods are specifically developed to resolve the enantiomers and quantify the enantiomeric excess (e.e.). This is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. selvita.com

The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a wide range of racemic compounds. nih.govwindows.net The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. phenomenex.com

Method development often involves screening a variety of chiral columns and mobile phase compositions, which can include normal-phase, reversed-phase, or polar-organic modes. nih.govnih.gov Pre-column derivatization can also be employed to enhance detectability and improve chromatographic resolution, particularly for compounds lacking a strong chromophore. google.comscholarsresearchlibrary.comnih.gov

Table 1: Illustrative HPLC Parameters for Chiral Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Hexane (B92381)/Isopropanol with additive (e.g., DEA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
This table represents a typical starting point for method development and is subject to optimization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. selvita.comeuropeanpharmaceuticalreview.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. chromatographyonline.comresearchgate.net This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and higher efficiency. selvita.comresearchgate.netafmps.be

The principles of chiral separation in SFC are similar to those in HPLC, relying on chiral stationary phases to differentiate between enantiomers. chromatographyonline.com Polysaccharide-based CSPs are also highly effective in SFC. afmps.be The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, contributing to the speed of the analysis. chromatographyonline.comresearchgate.net SFC is particularly well-suited for high-throughput screening and preparative applications in drug discovery due to its efficiency and the ease of removing the mobile phase post-purification. nih.govchromatographyonline.com

Table 2: Comparison of HPLC and SFC for Chiral Separations

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents/Aqueous BuffersSupercritical CO2
Analysis Time Longer3-5 times faster
Solvent Consumption HighSignificantly lower
Environmental Impact HigherLower ("Green" Chemistry)
Efficiency GoodHigher

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While direct analysis of piperidine (B6355638) derivatives is possible, derivatization may sometimes be necessary to improve volatility and chromatographic performance. mmu.ac.uknih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. hpst.cz

The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification of the analyte and any impurities. nih.gov GC-MS is particularly useful for identifying and quantifying trace-level impurities that might be present in the this compound sample. mdpi.com The method can be validated to ensure linearity, accuracy, precision, and to determine the limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide invaluable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used. rsc.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule.

For this compound, NMR spectra would confirm the presence of the phenoxy and piperidine ring systems and the specific arrangement of atoms. The chemical shifts (δ) and coupling constants (J) are unique to the molecule's structure. core.ac.uk While standard NMR can confirm the constitution of 3-Phenoxypiperidine (B126653), advanced NMR techniques, often in conjunction with chiral derivatizing agents, can be used to determine enantiomeric purity.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Phenoxypiperidine Moiety

ProtonPredicted Chemical Shift (ppm)
Aromatic (Phenoxy)6.8 - 7.3
Piperidine (CH-O)4.5 - 5.0
Piperidine (CH2)1.5 - 3.5
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. ijnrd.org It provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound with a high degree of confidence. thermofisher.com This is essential for verifying the identity of the synthesized compound.

Furthermore, HRMS, often coupled with liquid chromatography (LC-HRMS), is extensively used for impurity profiling. lcms.cznih.govnih.gov This powerful combination allows for the detection, identification, and quantification of impurities, even at very low levels. lcms.cznih.gov The high resolving power of the mass spectrometer enables the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between the parent compound and its structurally similar impurities. ijnrd.orgthermofisher.com The data obtained from LC-HRMS is vital for understanding the purity of the drug substance and for ensuring that potential impurities are within acceptable limits as defined by regulatory guidelines. nih.gov

Infrared (IR) and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For a vibration to be IR active, it must induce a change in the molecule's dipole moment. up.ac.zaksu.edu.sa In contrast, Raman spectroscopy is a light-scattering technique. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which is shifted in energy due to interactions with the molecule's vibrations. jasco-global.com A vibration is Raman active if it causes a change in the molecule's polarizability. up.ac.za

For "this compound," the key structural components—the piperidine ring, the phenyl group, and the ether linkage—give rise to a series of characteristic vibrational bands. The analysis of these bands in both IR and Raman spectra allows for a comprehensive confirmation of its molecular structure. While specific, experimentally determined spectral data for this exact enantiomer are not widely published, the expected vibrational modes can be predicted based on the analysis of its functional groups. Theoretical and computational methods, such as Density Functional Theory (DFT), are often employed to calculate and predict the vibrational spectra of molecules, aiding in the assignment of experimental bands. nih.govnih.gov

The complementary nature of IR and Raman is particularly useful. For instance, symmetric vibrations that cause little to no change in the dipole moment are often weak in the IR spectrum but produce strong signals in the Raman spectrum. Conversely, asymmetric vibrations of polar functional groups typically yield strong IR bands. jasco-global.comtriprinceton.org

Below is a table outlining the expected characteristic vibrational modes for "this compound."

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Predominant ActivityNotes
N-H Stretch3300 - 3500IRA characteristic band for the secondary amine in the piperidine ring. Its position can be affected by hydrogen bonding.
Aromatic C-H Stretch3000 - 3100IR & RamanAssociated with the C-H bonds of the phenyl group.
Aliphatic C-H Stretch2850 - 3000IR & RamanArises from the C-H bonds of the piperidine ring.
Aromatic C=C Stretch1400 - 1600IR & RamanA series of bands characteristic of the phenyl ring.
C-N Stretch1020 - 1250IRVibrations of the carbon-nitrogen bonds within the piperidine ring.
Aryl-O Stretch (Asymmetric)1200 - 1270Strong in IRThe asymmetric C-O-C stretching of the phenoxy group is a prominent feature in the IR spectrum.
Alkyl-O Stretch (Symmetric)1000 - 1150Strong in RamanThe symmetric C-O-C stretch is often more prominent in the Raman spectrum.
Piperidine Ring Vibrations800 - 1200IR & RamanComplex series of stretching and bending modes ("breathing" modes) characteristic of the piperidine ring skeleton.
Aromatic C-H Out-of-Plane Bending690 - 900Strong in IRThe pattern of these bands can provide information about the substitution pattern on the aromatic ring (in this case, monosubstituted).

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid, liquid), solvent, and temperature.

Chiroptical Methods for Enantiomeric Characterization (e.g., Circular Dichroism)

While vibrational spectroscopy confirms the molecular structure, it is generally insensitive to stereochemistry. Chiroptical methods are essential for characterizing chiral molecules like "this compound" by probing their three-dimensional structure. chiralabsxl.com Circular Dichroism (CD) spectroscopy is a primary technique in this category. ntu.edu.sg

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgoup.com An achiral molecule will not exhibit a CD signal. For a chiral molecule, the chromophores (light-absorbing groups) are in an asymmetric environment, leading to a unique CD spectrum with positive and negative bands, often referred to as Cotton effects. ntu.edu.sg The spectrum is a distinctive signature of a specific enantiomer; its mirror-image enantiomer will produce a CD spectrum that is an exact mirror image (equal in magnitude but opposite in sign). chiralabsxl.com

In "this compound," the chromophore is the phenoxy group. The chiral center at the 3-position of the piperidine ring creates an asymmetric environment for the electronic transitions of this aromatic system. Therefore, "this compound" is expected to be CD active. The primary applications of CD spectroscopy for this compound would be:

Confirmation of Absolute Configuration: By comparing the experimental CD spectrum to that of a reference standard of known absolute configuration or to a spectrum predicted by computational methods, the (R)-configuration can be confirmed. chiralabsxl.com

Assessment of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. By measuring the CD signal at a specific wavelength and comparing it to the signal of an enantiomerically pure standard, the e.e. of a research sample can be determined.

The electronic transitions of the phenyl chromophore that give rise to CD signals typically occur in the ultraviolet (UV) region of the electromagnetic spectrum.

The table below describes the expected electronic transitions and their relevance to the CD spectrum of "this compound."

Electronic TransitionApproximate Wavelength (nm)Expected CD SignalNotes
¹Lₐ (π → π)~200 - 220StrongThis transition is typically intense in the absorption spectrum and is expected to produce a strong Cotton effect in the CD spectrum, highly sensitive to the chiral environment. The sign of this effect would be a key identifier for the (R)-enantiomer.
¹Lₑ (π → π)~250 - 280Weak to ModerateThis transition is symmetry-forbidden in benzene (B151609) but becomes allowed due to substitution. It typically shows a fine-structured, weaker absorption and is expected to generate a complex but informative pattern of Cotton effects in the CD spectrum, providing a detailed fingerprint of the chirality.

Note: The exact wavelengths (λ_max) and intensities (Δε) of the CD signals are dependent on the solvent and temperature.

Strategic Role of 3r 3 Phenoxypiperidine As a Privileged Scaffold in Pre Clinical Research

Application in the Design of Chemical Probes and Tool Compounds

The development of selective chemical probes and tool compounds is essential for the validation of new drug targets and the elucidation of biological pathways. The (3R)-3-phenoxypiperidine scaffold serves as a valuable template in this context. While specific examples focusing exclusively on the (3R)-enantiomer are not extensively documented in publicly available research, the broader class of 3-phenoxypiperidine (B126653) derivatives has demonstrated utility.

A notable example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R). chemrxiv.orgnih.gov In this research, the phenoxymethylpiperidine core was identified as a key pharmacophore. Structure-activity relationship (SAR) studies revealed that modifications to both the phenoxy ring and the piperidine (B6355638) nitrogen are critical for achieving high affinity and selectivity. For instance, compound 14a from this series displayed an exceptional binding affinity for the D4 receptor with a Kᵢ value of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes. nih.gov

Although these compounds were found to have limitations such as poor microsomal stability, their high selectivity makes them valuable as in vitro tool compounds to investigate D4 receptor signaling. chemrxiv.orgnih.gov This work underscores the potential of the 3-phenoxypiperidine scaffold in the generation of highly specific chemical probes for studying receptor pharmacology. The introduction of the (3R) stereochemistry would be a logical next step in such studies to explore potential enantiomeric differences in binding and activity.

CompoundTarget ReceptorBinding Affinity (Kᵢ)SelectivityApplication
14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative)Dopamine D40.3 nM>2000-fold vs. D1, D2, D3, D5In vitro tool compound for studying D4 receptor signaling

Exploration of Diverse Functionalizations for Novel Chemical Entity Generation

The chemical tractability of the this compound scaffold allows for extensive functionalization to generate libraries of novel chemical entities. The piperidine nitrogen and various positions on both the piperidine and phenoxy rings serve as handles for chemical modification.

Key functionalization strategies include:

N-Alkylation/Arylation: The secondary amine of the piperidine ring is readily functionalized through reactions such as reductive amination, Buchwald-Hartwig amination, and amide coupling, allowing for the introduction of a wide array of substituents. These modifications can influence the compound's physicochemical properties, such as basicity and lipophilicity, as well as its interaction with biological targets.

Substitution on the Phenoxy Ring: The aromatic ring can be substituted with various functional groups to probe for additional binding interactions. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups, which can alter the electronic properties and steric profile of the molecule.

Modification of the Piperidine Ring: While more synthetically challenging, modifications to the piperidine ring itself, such as the introduction of substituents at other positions, can further explore the chemical space and refine the scaffold's interaction with a target.

The synthesis of diverse piperidine derivatives is a well-established field, with numerous methods available for their construction and subsequent functionalization. nih.gov These established synthetic protocols can be readily applied to the this compound core to generate libraries for high-throughput screening and lead optimization.

Rational Design Approaches for Modulating Theoretical Interaction Profiles

Rational design, often guided by computational chemistry, plays a crucial role in optimizing the interaction of ligands with their biological targets. For the this compound scaffold, computational approaches such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to predict and rationalize binding affinities and selectivities.

Homology modeling and molecular docking can be used to predict the binding mode of this compound derivatives within the active site of a target protein. nih.gov These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, in the design of benzhydrylpiperazine δ opioid receptor agonists, docking studies identified crucial binding residues, providing a structural basis for the observed activities. nih.gov A similar approach could be applied to this compound to guide the design of new derivatives with improved interaction profiles.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models generate contour maps that indicate regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding further synthetic efforts.

Contribution to the Expansion of Chemical Space for Future Research

The pursuit of novel drug candidates is increasingly focused on the exploration of three-dimensional (3D) chemical space. Historically, many compound libraries have been dominated by flat, aromatic structures. The this compound scaffold, with its inherent chirality and non-planar structure, is a valuable building block for the synthesis of 3D fragments and more complex molecules. whiterose.ac.uknih.gov

The incorporation of such 3D scaffolds into screening libraries can lead to the identification of hits with improved physicochemical properties and novel mechanisms of action. The piperidine ring, in particular, is a common motif in natural products and approved drugs, highlighting its biocompatibility and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

By serving as a starting point for the generation of diverse and stereochemically defined libraries, this compound contributes significantly to the expansion of accessible chemical space. whiterose.ac.uknih.gov This expansion is crucial for tackling challenging biological targets and overcoming the limitations of traditional 2D-focused libraries. The systematic synthesis and analysis of libraries based on this scaffold can provide valuable insights into the structural requirements for activity at various target classes and fuel future drug discovery efforts.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in (3R)-3-Phenoxypiperidine Research

These platforms utilize sophisticated neural networks to learn the rules of chemical reactivity and apply them to new targets. philadelphia.edu.jo By inputting the structure of this compound, a retrosynthesis algorithm could generate a ranked list of potential precursors and the reactions needed to assemble them. This approach not only accelerates the initial phase of synthesis design but also allows for the exploration of a wider range of chemical space for starting materials.

Disconnection StrategyKey PrecursorsPotential Reaction Type
C-O Bond Cleavage3-Hydroxypiperidine, PhenolMitsunobu or Williamson Ether Synthesis
C-N Bond Formation1,5-Dihalopentan-3-ol, AmmoniaCyclization
Ring ConstructionGlutaraldehyde, Ammonia, PhenolReductive Amination/Cyclization

This table is for illustrative purposes to demonstrate the potential output of a predictive retrosynthesis tool.

De novo drug design involves the generation of novel molecular structures with desired pharmacological properties. nih.gov Machine learning models, particularly generative models, can be trained on large datasets of known active and inactive molecules to learn the structure-activity relationships (SAR) for a particular biological target. mdpi.com These models can then generate new molecules that are predicted to be active.

In the context of this compound, a generative model could be trained on a dataset of known ligands for its target receptor. The model would learn the key pharmacophoric features required for binding and then propose novel analogs of this compound with variations in the piperidine (B6355638) ring, the phenyl group, or the linker, aiming for improved potency, selectivity, or pharmacokinetic properties. nih.gov This approach can significantly expand the chemical space around the core this compound scaffold.

Table 2: Hypothetical Novel Analogues of this compound Generated by a De Novo Design Algorithm

Analogue IDProposed ModificationPredicted Advantage
PPA-0014-Fluoro substitution on the phenoxy ringIncreased metabolic stability
PPA-002N-Methylation of the piperidine ringAltered receptor subtype selectivity
PPA-003Replacement of phenoxy with a thiophenoxy groupModified electronic properties for enhanced binding

This table presents hypothetical analogues to illustrate the output of a de novo design process.

Sustainable and Green Chemistry Approaches for this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net The synthesis of this compound can be reimagined through the lens of sustainability, focusing on reducing waste, using safer solvents, and employing catalytic methods. nih.gov

High-Throughput Methodologies in Derivatization and Screening

High-throughput synthesis and screening techniques are essential for rapidly exploring the structure-activity relationships of a lead compound. mdpi.com For this compound, combinatorial chemistry approaches can be employed to generate large libraries of derivatives. pharmatutor.org This can be achieved through parallel synthesis techniques where the phenoxy and piperidine moieties are systematically varied with a range of substituents. rsc.org

These libraries can then be subjected to high-throughput screening assays to quickly identify compounds with improved biological activity. semanticscholar.org This iterative process of rapid synthesis and screening can significantly accelerate the lead optimization phase of drug discovery. nih.gov

Table 3: Example of a Combinatorial Library Design for this compound Derivatives

ScaffoldR1 (Phenoxy Substituent)R2 (Piperidine N-Substituent)
3-Phenoxypiperidine (B126653)H, 4-F, 4-Cl, 4-MeH, Me, Et, Bn
3-F, 3-Cl, 3-Me
2-F, 2-Cl, 2-Me

This table illustrates a simple combinatorial matrix for generating a library of this compound analogues.

Unexplored Reactivity Patterns and Synthetic Transformations for Phenoxypiperidines

The phenoxypiperidine scaffold, while well-established, may still hold unexplored reactivity that could be harnessed for the synthesis of novel derivatives. Future research could focus on developing novel synthetic routes to access this core structure or to functionalize it in previously inaccessible ways. hilarispublisher.comnih.gov

For instance, late-stage C-H functionalization reactions could be explored to directly introduce new substituents onto the piperidine or phenyl rings of this compound, bypassing the need for de novo synthesis of each analog. news-medical.net Furthermore, the development of novel multicomponent reactions that can assemble the phenoxypiperidine core in a single step from simple starting materials would represent a significant advance in the efficiency of its synthesis. rsc.org

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

  • Methodological Answer :
  • Substituent Scanning : Introduce electron-withdrawing (e.g., -CF3 _3) or donating (-OCH3 _3) groups at the phenyl ring.
  • Pharmacophore Mapping : Identify critical interactions (e.g., π-π stacking, hydrogen bond donors) using MOE or Discovery Studio.
  • In vivo Efficacy Testing : Prioritize analogs with >10-fold selectivity in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.